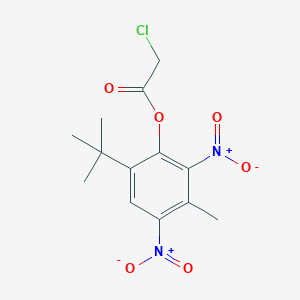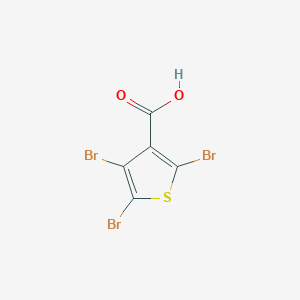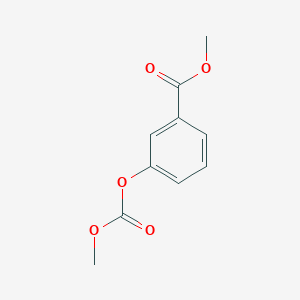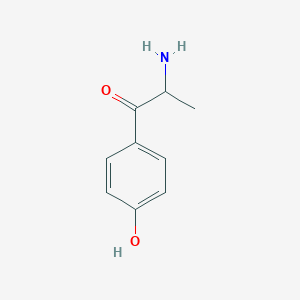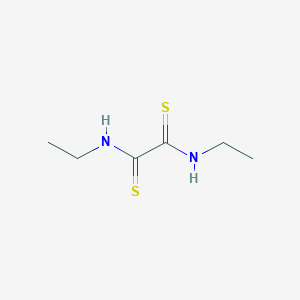
4-Hydrazinyl-5-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-5-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and DNA. Due to its unique properties, 4-Hydrazinyl-5-methylpyrimidin-2-amine has gained significant attention in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-5-methylpyrimidin-2-amine is based on its ability to inhibit 4-Hydrazinyl-5-methylpyrimidin-2-amine. 4-Hydrazinyl-5-methylpyrimidin-2-amine is an enzyme that plays a critical role in the synthesis of nucleotides and DNA. By inhibiting 4-Hydrazinyl-5-methylpyrimidin-2-amine, 4-Hydrazinyl-5-methylpyrimidin-2-amine disrupts the synthesis of nucleotides and DNA, which leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine are primarily related to its inhibition of 4-Hydrazinyl-5-methylpyrimidin-2-amine. By disrupting the synthesis of nucleotides and DNA, 4-Hydrazinyl-5-methylpyrimidin-2-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can also affect the metabolism of folate, which is essential for the synthesis of nucleotides and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potent anti-cancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potential toxicity. It can affect the metabolism of folate, which is essential for normal cell growth and proliferation. Therefore, careful monitoring of its toxicity is required in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-Hydrazinyl-5-methylpyrimidin-2-amine. One area of research is the development of new analogs of 4-Hydrazinyl-5-methylpyrimidin-2-amine with improved potency and selectivity. Another area of research is the investigation of the potential synergistic effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-Hydrazinyl-5-methylpyrimidin-2-amine for cancer treatment.
Métodos De Síntesis
The synthesis of 4-Hydrazinyl-5-methylpyrimidin-2-amine is typically achieved through a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-dione with hydrazine hydrate to form 5-methylpyrimidine-2,4-diamine. The second step involves the reaction of the 5-methylpyrimidine-2,4-diamine with methyl iodide to form 4-methyl-5-methylpyrimidin-2-amine. The final step involves the reaction of 4-methyl-5-methylpyrimidin-2-amine with hydrazine hydrate to form 4-Hydrazinyl-5-methylpyrimidin-2-amine.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-5-methylpyrimidin-2-amine has been extensively studied for its potential applications in cancer treatment. As an inhibitor of 4-Hydrazinyl-5-methylpyrimidin-2-amine, it disrupts the synthesis of nucleotides and DNA, which are essential for cancer cell growth and proliferation. Several studies have shown that 4-Hydrazinyl-5-methylpyrimidin-2-amine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
16931-08-1 |
|---|---|
Nombre del producto |
4-Hydrazinyl-5-methylpyrimidin-2-amine |
Fórmula molecular |
C5H9N5 |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-hydrazinyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |
Clave InChI |
MIFPTVKUAXGXSB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1NN)N |
SMILES canónico |
CC1=CN=C(N=C1NN)N |
Sinónimos |
4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






